- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Cas no 937-31-5 (4-Nitrophenylacetylene)
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
Numero CAS:937-31-5
MF:C8H5NO2
MW:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26
4-Nitrophenylacetylene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- Chiave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=CC(C#C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 147.03200
- Massa monoisotopica: 147.032
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.3
- Superficie polare topologica: 45.8
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.22
- Punto di fusione: 149.0 to 153.0 deg-C
- Punto di ebollizione: 246.6℃ at 760 mmHg
- Punto di infiammabilità: 112.5°C
- Indice di rifrazione: 1.579
- PSA: 45.82000
- LogP: 2.09930
- λmax: 286(CH2Cl2)(lit.)
- Solubilità: Non determinato
4-Nitrophenylacetylene Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 24/25
4-Nitrophenylacetylene Dati doganali
- CODICE SA:2904209090
- Dati doganali:
Codice doganale cinese:
2904209090Panoramica:
2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
4-Nitrophenylacetylene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089825-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 10g |
$154.00 | 2023-08-31 | |
| Alichem | A019089825-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 25g |
$306.00 | 2023-08-31 | |
| Alichem | A019089825-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 100g |
$802.20 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305003-25g |
1-ETHYNYL-4-NITROBENZENE |
937-31-5 | 97% | 25g |
¥1,567.00 | 2021-05-25 | |
| Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 | |
| Chemenu | CM255885-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 25g |
$252 | 2021-06-16 | |
| Chemenu | CM255885-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 100g |
$673 | 2021-06-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018215-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >97% | 10g |
¥297.00 | 2025-04-11 | |
| TRC | N497000-500mg |
4-Nitrophenylacetylene |
937-31-5 | 500mg |
$ 115.00 | 2023-09-06 | ||
| TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 |
4-Nitrophenylacetylene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
Riferimento
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
Riferimento
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
Riferimento
- Preparation of ethynylaniline, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
Riferimento
- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
Riferimento
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
Riferimento
- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
Riferimento
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Riferimento
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
Riferimento
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
Riferimento
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
Riferimento
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Riferimento
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
Riferimento
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- ethynyltrimethylsilane
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
937-31-5 (4-Nitrophenylacetylene) Prodotti correlati
- 95577-54-1(Benzene,1-ethynyl-3,5-dinitro-)
- 474661-41-1(Ethynamine, 2-(4-nitrophenyl)-)
- 28289-83-0(Benzene,1-nitro-4-(1-propyn-1-yl)-)
- 3034-94-4(1-ethynyl-3-nitrobenzene)
- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)
- 377776-32-4(1-Ethynyl-4-((4-((4-nitrophenyl)-ethynyl)phenyl)ethynyl)benzene)
- 7431-22-3(Benzenamine, 4-[(4-nitrophenyl)ethynyl]-)
- 183022-61-9(1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene)
- 118688-59-8(Benzene, 1,3,5-tris[(4-nitrophenyl)ethynyl]-)
- 2735-14-0(Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti